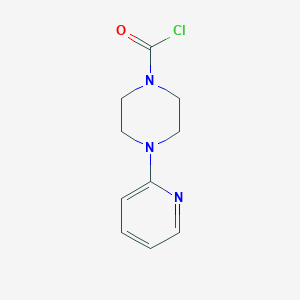
4-(Pyridin-2-yl)piperazine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a pyridinyl group at the 2-position and a carbonyl chloride group at the 1-position. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and ability to form amide bonds.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Similar compounds have been used in the treatment of tuberculosis, suggesting that they may affect the biochemical pathways related to the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride typically involves the reaction of 4-(Pyridin-2-yl)piperazine with phosgene or a phosgene equivalent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Reaction Scheme: [ \text{4-(Pyridin-2-yl)piperazine} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors with automated temperature and pressure control systems. The use of phosgene gas is carefully monitored due to its toxicity, and appropriate safety measures are implemented to protect workers and the environment. The product is purified by distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-yl)piperazine-1-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Condensation Reactions: It can react with amines to form ureas and with alcohols to form carbamates.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran are commonly used solvents.
Catalysts: Tertiary amines such as triethylamine are often used to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
Amides: Formed by the reaction with primary or secondary amines.
Esters: Formed by the reaction with alcohols.
Carbamates: Formed by the reaction with alcohols in the presence of a base.
Scientific Research Applications
4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-tubercular agents and antipsychotic drugs.
Biological Research: It is used to modify peptides and proteins through the formation of amide bonds, enabling the study of protein-protein interactions and enzyme mechanisms.
Agrochemicals: It is used in the synthesis of herbicides and insecticides.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-2-yl)piperazine: Lacks the carbonyl chloride group and is less reactive.
1-(Pyridin-2-yl)piperazine-4-carboxamide: Contains an amide group instead of a carbonyl chloride group.
4-(Pyridin-2-yl)piperazine-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is unique due to its high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its ability to form stable amide and ester bonds under mild conditions sets it apart from other similar compounds.
Properties
IUPAC Name |
4-pyridin-2-ylpiperazine-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-10(15)14-7-5-13(6-8-14)9-3-1-2-4-12-9/h1-4H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRZSLZZTOPNLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585901 |
Source


|
| Record name | 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210173-95-8 |
Source


|
| Record name | 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

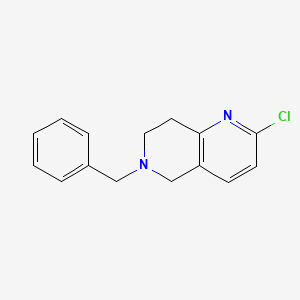
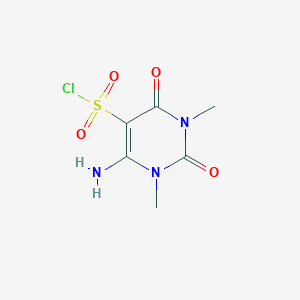
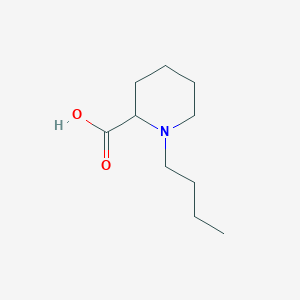
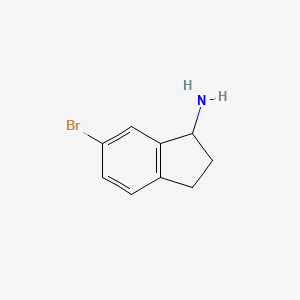
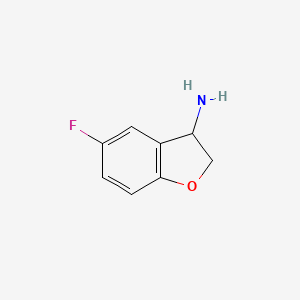
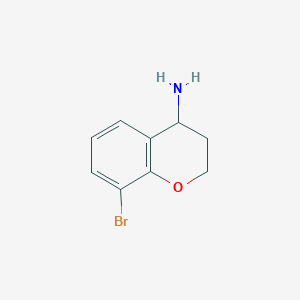
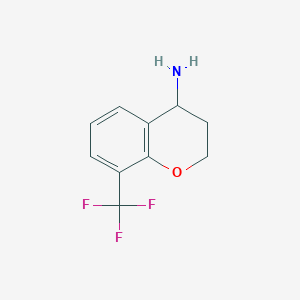
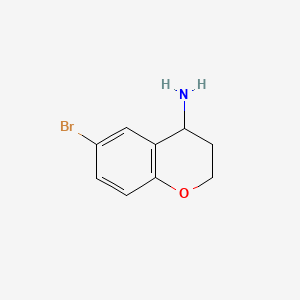
![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)




